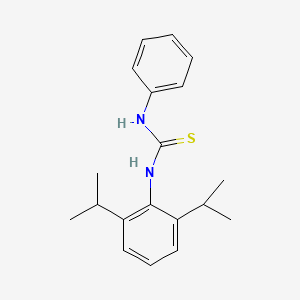
N-(2,6-Diisopropylphenyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diisopropylphenyl)-N’-phenylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,6-diisopropylphenyl group and a phenyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea typically involves the reaction of 2,6-diisopropylaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea compound.
Industrial Production Methods: In an industrial setting, the production of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or 2,6-diisopropylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea is used as a ligand in coordination chemistry
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Thiourea derivatives are known to inhibit various enzymes, making them valuable tools in biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications. Thiourea derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. N-(2,6-Diisopropylphenyl)-N’-phenylthiourea may exhibit similar biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chemicals. It can also be employed as a stabilizer or additive in polymer production.
Mechanism of Action
The mechanism of action of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)thiourea
- N-(2,6-Diisopropylphenyl)-N’-methylthiourea
- N-(2,6-Diisopropylphenyl)-N’-ethylthiourea
Comparison: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea is unique due to the presence of both 2,6-diisopropylphenyl and phenyl groups. This structural feature may influence its reactivity, binding affinity, and biological activity compared to other thiourea derivatives. The steric hindrance provided by the 2,6-diisopropylphenyl group can affect the compound’s interaction with molecular targets, potentially leading to different biological effects.
Properties
CAS No. |
32978-17-9 |
|---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H24N2S/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) |
InChI Key |
MVELWMJHOLQQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















